1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid
CAS No.: 2060047-56-3
Cat. No.: VC2613477
Molecular Formula: C7H11F3N2O4S
Molecular Weight: 276.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060047-56-3 |
|---|---|
| Molecular Formula | C7H11F3N2O4S |
| Molecular Weight | 276.24 g/mol |
| IUPAC Name | 1-(3-aminoazetidin-1-yl)prop-2-en-1-one;trifluoromethanesulfonic acid |
| Standard InChI | InChI=1S/C6H10N2O.CHF3O3S/c1-2-6(9)8-3-5(7)4-8;2-1(3,4)8(5,6)7/h2,5H,1,3-4,7H2;(H,5,6,7) |
| Standard InChI Key | YCKICQZGOGLJQW-UHFFFAOYSA-N |
| SMILES | C=CC(=O)N1CC(C1)N.C(F)(F)(F)S(=O)(=O)O |
| Canonical SMILES | C=CC(=O)N1CC(C1)N.C(F)(F)(F)S(=O)(=O)O |
Introduction
Chemical Properties and Structure
Molecular Identification
1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid is a complex organic compound identified by the following properties:
| Property | Value |
|---|---|
| CAS Number | 2060047-56-3 |
| Molecular Formula | C7H11F3N2O4S |
| Molecular Weight | 276.24 g/mol |
| IUPAC Name | 1-(3-aminoazetidin-1-yl)prop-2-en-1-one;trifluoromethanesulfonic acid |
The compound features several functional groups that contribute to its chemical behavior and reactivity potential.
Structural Characteristics
The structure of 1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid can be described as a combination of distinct structural components:
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An azetidine ring system (a four-membered nitrogen-containing heterocycle)
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An amino group at the 3-position of the azetidine ring
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A prop-2-en-1-one (acryloyl) moiety attached to the azetidine nitrogen
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A trifluoromethanesulfonic acid component
This arrangement creates a molecule with multiple reactive sites, making it valuable for various chemical transformations. The azetidine ring provides a rigid scaffold with specific spatial arrangements of functional groups, while the amino group and the propenone moiety offer sites for further functionalization.
Applications and Uses
Organic Synthesis Applications
1-(3-Aminoazetidin-1-yl)prop-2-en-1-one, trifluoromethanesulfonic acid serves as a valuable reagent in organic synthesis due to its functional group diversity and reactivity profile. The compound can potentially participate in various transformations:
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As a building block in the synthesis of more complex heterocyclic systems
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In pharmaceutical intermediate preparation
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As a substrate for conjugate addition reactions via the α,β-unsaturated carbonyl system
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In ring expansion or contraction methodologies
| Hazard Type | Description | Precaution |
|---|---|---|
| Corrosivity | Can cause severe skin burns and eye damage | Use appropriate personal protective equipment including gloves, eye protection, and lab coats |
| Toxicity | Harmful if swallowed | Avoid ingestion and practice good laboratory hygiene |
| Reactivity | May be corrosive to metals | Store in appropriate containers and avoid contact with reactive metals |
All laboratory work with this compound should be conducted in a properly ventilated fume hood with appropriate personal protective equipment. Waste disposal should follow institutional and local regulations for the handling of corrosive and potentially hazardous substances.
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